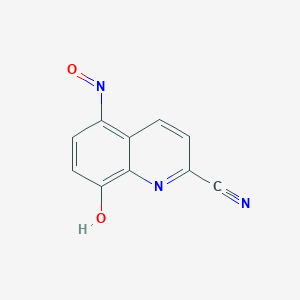![molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, an ethyl ester group, and a chloroacetamido substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Hydrolysis: The major product is cyclopropane-1-carboxylic acid.
Reduction: Products include cyclopropylamines or cyclopropanols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Biological Studies: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-((2-cyanoethyl)amino)cyclopropane-1-carboxylate: Similar in structure but contains a cyanoethyl group instead of a chloroacetamido group.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally similar but lacks the ester and chloroacetamido groups.
Uniqueness
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the chloroacetamido group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZACCBWISPIWXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


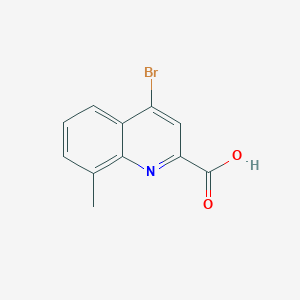
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
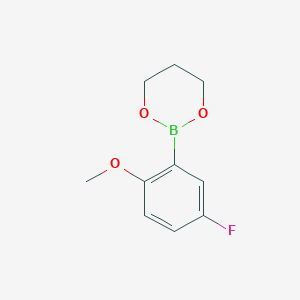
![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)
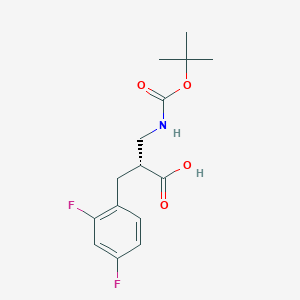
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
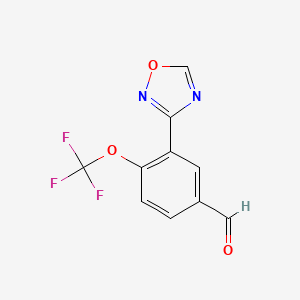
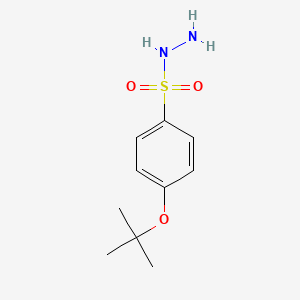
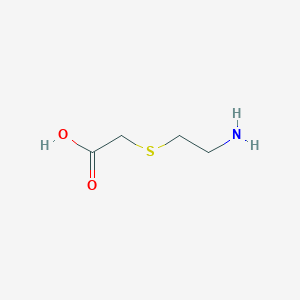

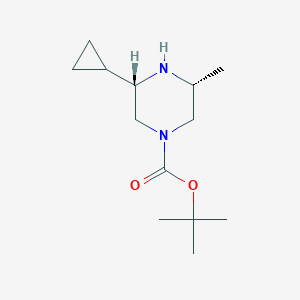
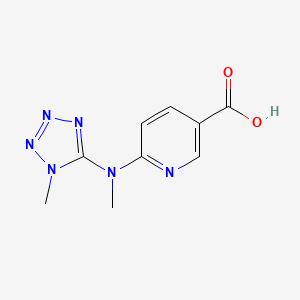
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
